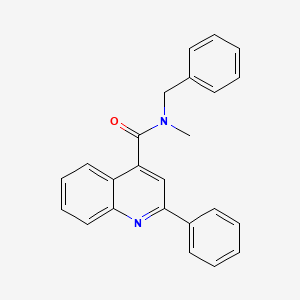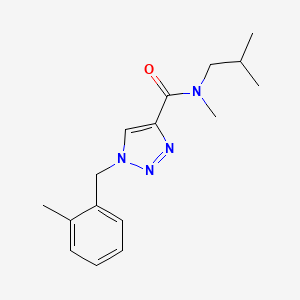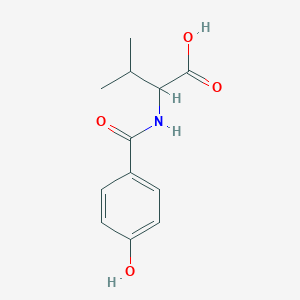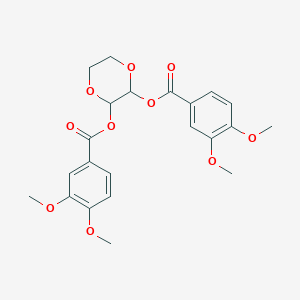![molecular formula C20H23BrO3 B5129201 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is a chemical compound that belongs to the family of benzene derivatives. It is a synthetic compound that has been synthesized in the laboratory through various methods. This compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene has been found to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. This compound has also been found to reduce the expression of genes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene in lab experiments is its high purity. This compound can be synthesized with high purity, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene. One of the significant future directions is to study the potential of this compound as a therapeutic agent for various inflammatory and cancer-related diseases. Further studies are also needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies can focus on improving the solubility of this compound, which can make it more accessible for use in various experiments.
Conclusion:
In conclusion, 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent, and it has shown promising results in preclinical studies. Further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies can focus on improving the solubility of this compound, which can make it more accessible for use in various experiments.
Synthesis Methods
The synthesis of 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-3-methoxyphenol with allyl bromide and 4-bromo-3-butoxyphenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Scientific Research Applications
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene has been found to have a wide range of scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, and it has shown promising results in preclinical studies. This compound has also been studied for its potential as a cancer treatment agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCZDSFLYUGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)


![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)


